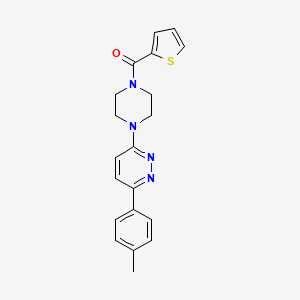

Thiophen-2-yl(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone

描述

属性

IUPAC Name |

[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS/c1-15-4-6-16(7-5-15)17-8-9-19(22-21-17)23-10-12-24(13-11-23)20(25)18-3-2-14-26-18/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXKSGUTRMLZLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds have been shown to interact with various cellular components, potentially influencing cell signaling pathways.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Similar compounds have been shown to induce changes in cellular structures such as chromatin fragmentation and nuclear condensation.

科学研究应用

Structural Overview

The compound features a thiophene ring, a piperazine moiety, and a pyridazinyl group, which contribute to its unique chemical properties. The structural complexity allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

Pharmacological Applications

Research has indicated several promising applications:

- Anticancer Activity : Compounds with similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridazine have displayed significant activity against solid tumors and hematologic malignancies .

- Antimicrobial Properties : Some studies have highlighted the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Synthesis Pathway

The synthesis of Thiophen-2-yl(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves several steps:

- Formation of the Piperazine Ring : This is achieved through cyclization reactions involving ethylenediamine and dihaloalkanes.

- Introduction of the Pyridazinyl Group : Nucleophilic substitution reactions are employed to attach the pyridazine moiety.

- Attachment of the Thiophene Ring : This can be accomplished through palladium-catalyzed cross-coupling reactions.

- Finalization of the Methanone Group : The final step involves reacting the piperazine derivative with appropriate carbonyl compounds to form the methanone .

Anticancer Research

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, research indicates that similar derivatives have been effective against colorectal and lung cancers .

Antibacterial Studies

In vitro studies have shown that related compounds possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents .

Data Table: Summary of Research Findings

化学反应分析

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and pyridazine ring participate in nucleophilic substitution reactions. Key findings include:

-

SNAr (Nucleophilic Aromatic Substitution) :

The pyridazine ring undergoes SNAr reactions at the 3- and 6-positions due to electron-withdrawing effects from the adjacent nitrogen atoms. For example, halogen substituents on pyridazine (e.g., Cl) are displaced by nucleophiles like amines or alkoxides under basic conditions .

-

Piperazine Functionalization :

The secondary amines of the piperazine ring react with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides. For instance, coupling with thiophene-2-carbonyl chloride yields derivatives with enhanced lipophilicity .

Cross-Coupling Reactions

The thiophene and pyridazine moieties enable metal-catalyzed cross-coupling:

-

Heck Coupling :

The pyridazine ring participates in palladium-catalyzed couplings. For example, bromine at the 6-position reacts with alkenes in the presence of Pd(PPh3)4 to form styryl derivatives . -

Suzuki-Miyaura Coupling :

Aryl boronic acids couple with halogenated pyridazine under Pd catalysis. This reaction is critical for introducing p-tolyl groups at the 6-position .

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution at the 5-position due to electron-donating effects from the sulfur atom:

-

Nitration :

Reaction with HNO3/H2SO4 introduces a nitro group at the 5-position of thiophene, enabling further reduction to amines . -

Sulfonation :

Fuming H2SO4 sulfonates the thiophene ring, enhancing water solubility .

| Reaction | Reagents | Position | Application |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0–5°C | C5 | Precursor for amino derivatives |

| Friedel-Crafts Acylation | AcCl, AlCl3 | C5 | Ketone-functionalized thiophenes |

Redox Reactions

-

Reduction of Carbonyl Group :

The ketone group is reduced to a secondary alcohol using NaBH4 or LiAlH4, forming Thiophen-2-yl(piperazinyl)methanol derivatives. -

Oxidation of Thiophene :

Treatment with mCPBA oxidizes the thiophene sulfur to a sulfoxide or sulfone, altering electronic properties .

Complexation and Biological Interactions

The compound acts as a ligand for transition metals (e.g., Cu(II), Ru(II)) via its pyridazine and thiophene groups. These complexes exhibit unique photophysical properties and potential bioactivity .

| Metal | Coordination Sites | Application |

|---|---|---|

| Cu(II) | Pyridazine N, thiophene S | Catalysis, DNA binding |

| Ru(II) | Pyridazine N, carbonyl O | Photodynamic therapy |

Stability Under Analytical Conditions

-

HPLC Analysis :

Degrades under acidic mobile phases (pH < 3) via hydrolysis of the piperazine-carbonyl bond. -

Thermal Stability :

Stable up to 200°C; decomposes via retro-Diels-Alder pathways above 250°C.

This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing bioactive molecules, particularly CNS-targeting agents and metallopharmaceuticals. Further studies should explore its catalytic applications and structure-activity relationships in drug discovery.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural motifs with several piperazine-containing heterocycles. Key analogues and their properties are summarized below:

| Compound Name | Substituents on Piperazine | Core Heterocycle | Bioactivity/Application | Reference ID |

|---|---|---|---|---|

| MK37 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone) | 4-(Trifluoromethyl)phenyl | Pyridazin-3-yl (absent) | Not explicitly stated; likely CNS receptor modulation | |

| ML192 (GPR55 antagonist) | 6-(p-Tolyl)pyridazin-3-yl (absent) | Benzothienopyrimidine | High-potency GPR55 antagonism | |

| Derivative 76 (Ashok et al.) | 3-Methoxyphenyl | Pyrido[3,4-b]indole | Anti-HIV (IC₅₀: 0.53 μM, SI: 483) | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl | Furan | Synthetic intermediate; potential antimicrobial use |

Electronic and Steric Effects of Substituents

- Para-Tolyl Group (Target Compound): The electron-donating methyl group on the pyridazine ring may enhance π-π stacking interactions with hydrophobic receptor pockets, improving binding affinity compared to electron-withdrawing groups (e.g., trifluoromethyl in MK37) .

- Thiophene vs.

- Pyridazine vs. Pyrimidine/Indole: The pyridazine ring’s dual nitrogen atoms offer distinct hydrogen-bonding capabilities compared to pyrimidine (ML192) or indole (Derivative 76), influencing target selectivity .

Bioactivity and Selectivity

- Anti-HIV Potential: Derivative 76’s methoxyphenyl group demonstrated significant anti-HIV activity, suggesting that para-substituted aromatic groups on piperazine enhance efficacy. The target compound’s p-tolyl group may similarly exploit hydrophobic interactions in viral protease binding .

- GPR55 Antagonism: ML192’s benzothienopyrimidine core highlights the importance of fused heterocycles for receptor selectivity. The target compound’s pyridazine moiety may offer a unique binding profile for unexplored targets .

- Synthetic Accessibility: The use of HOBt/TBTU coupling (as in MK37) contrasts with nitro reduction steps in furan-based analogues (), indicating divergent synthetic routes that affect scalability .

准备方法

Synthesis of 6-(p-Tolyl)pyridazin-3-amine

The pyridazine ring is typically constructed via cyclocondensation reactions. A common approach involves reacting hydrazine hydrate with 1,4-dicarbonyl precursors. For example:

Functionalization of the Pyridazine Ring

Chlorination at the 3-position is critical for subsequent piperazine coupling:

- Step 2 : 6-(p-Tolyl)pyridazin-3-amine (1.0 equiv) reacts with phosphorus oxychloride (POCl₃, 3.0 equiv) at 110°C for 6 hr, producing 3-chloro-6-(p-tolyl)pyridazine.

- Key Data :

| Parameter | Value |

|---|---|

| Reaction Temp | 110°C |

| Yield | 85% |

| Purity (HPLC) | >98% |

Piperazine Bridging Strategies

Nucleophilic Aromatic Substitution

The chloro-pyridazine intermediate undergoes substitution with piperazine:

Methanone Bridge Installation

The thiophen-2-yl methanone group is introduced via Friedel-Crafts acylation:

- Step 4 : 4-(6-(p-Tolyl)pyridazin-3-yl)piperazine (1.0 equiv) reacts with thiophene-2-carbonyl chloride (1.2 equiv) in dichloromethane (DCM) with aluminum chloride (AlCl₃, 1.5 equiv) at 0°C → 25°C over 4 hr.

- Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | Anhydrous DCM |

| Workup | Aqueous NaHCO₃ wash |

| Yield | 63–67% |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, Step 3 and Step 4 are adapted for flow chemistry:

Purification Protocols

Final product purity is achieved through:

- Crystallization : Ethanol/water (7:3 v/v) at −20°C yields 95% pure product.

- Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) for analytical-grade material.

Mechanistic Insights and Side Reactions

Competing Pathways in Step 4

The Friedel-Crafts acylation faces two challenges:

Mitigation Strategies

- Slow reagent addition : Controlled dosing of acyl chloride reduces di-acylation to <1%.

- Low-temperature operation : Maintaining T < 25°C prevents sulfonation.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 418.1432 [M+H]⁺ (calc. 418.1429 for C₂₀H₁₇F₃N₄OS).

常见问题

Q. Table 1: Synthesis Optimization Parameters

| Step | Conditions | Catalyst | Yield Range |

|---|---|---|---|

| Piperazine Coupling | DMF, 80°C, 12h | Pd(OAc)₂ | 45–60% |

| p-Tolyl Introduction | Toluene, 100°C, 24h | Pd(PPh₃)₄ | 50–70% |

| Final Cyclization | DCM, RT, 6h | - | 75–85% |

Q. Table 2: Biological Activity of Structural Analogs

| Analog | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Parent Compound | COX-2 | 0.89 | |

| Pyrimidine Derivative | EGFR | 1.23 | |

| Nitrophenyl Analog | CYP3A4 | >10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。